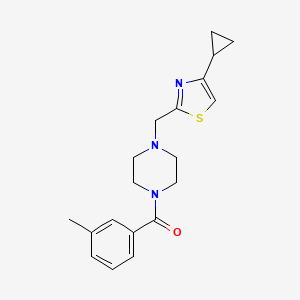![molecular formula C16H16N2O6 B2988646 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034360-41-1](/img/structure/B2988646.png)
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, an oxazolidine ring, and a dihydrobenzo[b][1,4]dioxine ring . These types of compounds are often found in pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group could undergo reactions such as reduction or nucleophilic addition, and the pyrrolidine ring could undergo reactions such as deprotonation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Oxazolidines and Thiazolidines
The preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups has been detailed. This process involves fusion with aromatic aldehydes and subsequent dehydrogenation to yield oxazoles and thiazoles, indicating a versatile approach to bicyclic compounds with potential pharmacological activities (Badr, Aly, Fahmy, & Mansour, 1981).
Inhibitory Activity Against Caspase-3
A study explored the synthesis of disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction, identifying potent inhibitors against caspase-3. This highlights the potential therapeutic applications of structurally complex oxazolidine derivatives in modulating enzyme activities (Jiang & Hansen, 2011).
Amnesia-Reversal Activity
Research into cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, showed their ability to reverse electroconvulsive shock-induced amnesia in mice. This suggests the application of oxazolidine derivatives in cognitive enhancement or the treatment of memory disorders (Butler et al., 1987).
Synthesis of Luminescent Dyes
New linear polyconjugated compounds with strong luminescence properties were synthesized, showcasing the potential of oxazolidine derivatives in material science for developing electroluminescent materials (Olkhovik et al., 2011).
Antiviral Activity
A study on benzofuran-transition metal complexes, including compounds with structural similarities to oxazolidines, demonstrated significant HIV inhibitory activity. This points to the potential use of these compounds in antiviral therapies (Galal et al., 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a chromatin-bound nuclear protein known to facilitate DNA repair processes .
Mode of Action
The compound interacts with PARP1, a key player in single-strand DNA break repair processes . It inhibits PARP1, thereby disrupting the normal function of this protein .
Biochemical Pathways
The inhibition of PARP1 affects the base excision repair (BER) pathway . This pathway is crucial for repairing single-strand DNA breaks. By inhibiting PARP1, the compound disrupts the BER pathway, potentially leading to an accumulation of DNA damage .
Pharmacokinetics
The compound’s potency as a parp1 inhibitor suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of PARP1 by the compound can lead to an accumulation of DNA damage, as the BER pathway is disrupted . This could potentially lead to cell death, particularly in cancer cells that rely on PARP1 for survival .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-14-9-23-16(21)18(14)10-5-6-17(7-10)15(20)13-8-22-11-3-1-2-4-12(11)24-13/h1-4,10,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMDPQZIMNVQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)




![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)

![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)


![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)
![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)
